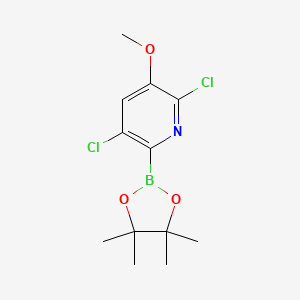

2,5-Dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Descripción general

Descripción

2,5-Dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C12H16BCl2NO3 and a molecular weight of 303.98 g/mol . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.

Métodos De Preparación

The synthesis of 2,5-Dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2,5-dichloro-3-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the boronate ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

2,5-Dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, typically potassium carbonate or sodium hydroxide.

Oxidation: The compound can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery and development. Its ability to act as a boron-containing heterocycle can influence biological activity, making it a candidate for:

- Anticancer agents: Studies have indicated that boron-containing compounds can exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial agents: The chlorinated derivatives of pyridine are known for their antimicrobial properties, which can be further explored with this compound.

Materials Science

In materials science, the compound can serve as:

- Building blocks for organic electronics: Its boron component allows for the formation of conductive polymers or small molecules used in organic light-emitting diodes (OLEDs) and organic photovoltaics.

- Sensors: The unique electronic properties imparted by the dioxaborolane group may facilitate the development of sensors for detecting environmental pollutants or biological markers.

Synthetic Chemistry

The compound's reactivity makes it suitable for:

- Cross-coupling reactions: It can participate in Suzuki-Miyaura coupling reactions due to the presence of the dioxaborolane moiety, enabling the formation of biaryl compounds which are pivotal in pharmaceuticals.

- Functionalization: The methoxy and chlorine groups provide sites for further chemical modifications, allowing chemists to create a library of derivatives with tailored properties.

Case Studies

Several studies have highlighted the utility of this compound:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives based on this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting potential as a lead compound for further development .

Case Study 2: Organic Electronics

Research detailed in Advanced Materials demonstrated that incorporating this compound into polymer matrices improved charge mobility and stability in organic electronic devices. The findings support its application as an electron transport layer in OLEDs .

Mecanismo De Acción

The mechanism of action of 2,5-Dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions, particularly those involving the formation and cleavage of boron-carbon bonds. The compound’s boronate ester group is highly reactive and can form stable complexes with various transition metals, facilitating catalytic processes . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparación Con Compuestos Similares

Similar compounds to 2,5-Dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include:

- 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

These compounds share similar structural features and reactivity patterns but differ in the substituents on the pyridine ring, which can influence their chemical behavior and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic applications.

Actividad Biológica

2,5-Dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 1357387-52-0) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a pyridine ring substituted with dichloro and methoxy groups along with a dioxaborolane moiety. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆BCl₂NO₃ |

| Molecular Weight | 330.03 g/mol |

| CAS Number | 1357387-52-0 |

| Hazard Classification | Irritant |

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, pyridine derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms such as apoptosis induction and cell cycle arrest.

In a comparative study of pyridine derivatives, it was found that modifications at the 6-position significantly enhanced cytotoxicity against human cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cancer progression .

Enzyme Inhibition

Antimicrobial Activity

Pyridine derivatives have also been explored for their antimicrobial properties. Compounds structurally related to this compound exhibited promising activity against resistant strains of bacteria and fungi. For example, MIC (minimum inhibitory concentration) values were reported in the range of 4–8 µg/mL against multidrug-resistant Staphylococcus aureus .

Study on DYRK1A Inhibition

Antimicrobial Efficacy Assessment

In another investigation focusing on antimicrobial properties, derivatives were tested against clinical isolates of Mycobacterium tuberculosis. Results indicated that certain modifications led to compounds with MIC values as low as 0.5 µg/mL against resistant strains .

Propiedades

IUPAC Name |

2,5-dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BCl2NO3/c1-11(2)12(3,4)19-13(18-11)9-7(14)6-8(17-5)10(15)16-9/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSHJHYPCDOZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C(=N2)Cl)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BCl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.